N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide
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Overview
Description
The compound “N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide” is a complex organic molecule that contains several functional groups, including a sulfonamide group, an amide group, and a tetrahydroquinoline group. These groups are often found in pharmaceutical compounds and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydroquinoline core, followed by the introduction of the sulfonamide and amide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (tetrahydroquinoline). The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the amide and sulfonamide groups could potentially undergo hydrolysis, while the tetrahydroquinoline group could participate in various cyclization or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide and amide groups could enhance its solubility in water, while the tetrahydroquinoline group could contribute to its stability .Scientific Research Applications
Carbonic Anhydrase Inhibition
Compounds structurally related to N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide have been explored for their inhibitory effects on carbonic anhydrases (CAs). For instance, aromatic sulfonamides have been studied for their CA inhibitory activity, showing nanomolar potency across various CA isoenzymes. This suggests potential applications in designing inhibitors for conditions where CA activity is implicated, such as glaucoma or edema (Supuran, Maresca, Gregáň, & Remko, 2013).
Modulation of Cellular Channels
Sulfamoyl-4-oxoquinoline-3-carboxamides, which share a partial structural resemblance, have been utilized as correctors for defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating. These compounds, including ones with submicromolar potency, underscore the potential of similar sulfonamide derivatives in correcting cellular channel defects, particularly in the context of cystic fibrosis (Suen, Robins, Yang, Verkman, Nantz, & Kurth, 2006).
Anticancer Properties
The incorporation of sulfonyl and tetrahydroquinoline groups has also been associated with anticancer activity. For example, 1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have demonstrated potent histone deacetylase (HDAC) inhibitory activity, leading to the suppression of prostate cancer cell growth. This suggests a promising avenue for the development of new anticancer agents using similar structural frameworks (Liu et al., 2015).
Synthetic Pathways and Methodologies
The synthesis of compounds with complex structures like this compound can provide valuable insights into synthetic organic chemistry. For instance, novel synthetic routes to 1,2,3,4-tetrahydroquinolines highlight innovative approaches to constructing heterocyclic compounds, which are crucial in drug development and material science (Toda, Sakagami, & Sano, 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-3-20(24)21-16-9-11-18(12-10-16)30(27,28)22-17-8-7-15-6-5-13-23(19(15)14-17)29(25,26)4-2/h7-12,14,22H,3-6,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVQWGDTFKVWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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